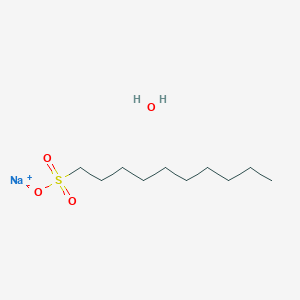
Sodium decane-1-sulfonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium decane-1-sulfonate hydrate: is an anionic surfactant widely used in various analytical and industrial applications. It is known for its ability to act as an ion-associating reagent, particularly in high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography. The compound’s molecular formula is C10H21NaO3S and it has a molecular weight of 244.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate hydrate can be synthesized through the sulfonation of decane followed by neutralization with sodium hydroxide. The typical reaction involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: In industrial settings, the production of sodium;decane-1-sulfonate;hydrate involves large-scale sulfonation reactors where decane is reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through recrystallization from ethanol and dried over silica gel .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium decane-1-sulfonate hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pair formation reactions, which are crucial for its role in chromatography .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Ion-Pair Formation: Involves the use of counterions like tetrabutylammonium or other cationic species.
Major Products: The major products formed from these reactions include various substituted decane derivatives and ion-pair complexes that are useful in analytical separations .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium decane-1-sulfonate hydrate is extensively used as an ion-associating reagent in HPLC for the separation and analysis of peptides, proteins, and other organic molecules .
Biology: In biological research, it is used to study the interactions between surfactants and biological membranes, as well as the electroreduction of metal ions like zinc .
Medicine: The compound is employed in the analysis of pharmaceutical compounds and the study of drug interactions with biological targets .
Industry: Industrially, sodium;decane-1-sulfonate;hydrate is used in the formulation of detergents and as an antistatic agent in the production of synthetic fibers .
Wirkmechanismus
Sodium decane-1-sulfonate hydrate exerts its effects primarily through its ability to form ion pairs with positively charged analytes. This ion-pair formation enhances the separation and resolution of analytes in chromatographic techniques. The sulfonate group interacts with cationic species, facilitating their retention on chromatographic columns .
Vergleich Mit ähnlichen Verbindungen
- Sodium;octane-1-sulfonate;hydrate
- Sodium;heptane-1-sulfonate;hydrate
- Sodium;hexane-1-sulfonate;hydrate
Uniqueness: Sodium decane-1-sulfonate hydrate is unique due to its longer alkyl chain, which provides better hydrophobic interactions and enhances its effectiveness as an ion-associating reagent compared to shorter-chain sulfonates .
Eigenschaften
IUPAC Name |
sodium;decane-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTSKRWBHHUIRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














